molecular formula C10H7ClN2O3S B3340366 [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid CAS No. 485334-66-5

[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

Cat. No. B3340366
CAS RN: 485334-66-5
M. Wt: 270.69 g/mol
InChI Key: JANFAVUKCBTPSH-UHFFFAOYSA-N
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Description

“[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C10H7ClN2O3S and a molecular weight of 270.69 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid”, involves several steps. The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles . Another method involves the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone gives the corresponding 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles through regioselcective cyclization processes .


Molecular Structure Analysis

The molecular structure of “[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” was confirmed by IR, NMR, and high-resolution mass spectra . The synthesized compounds showed significant acetylcholinesterase inhibitory activity with an IC 50 value of 0.07 μM for the most potent compound .

Scientific Research Applications

Anticancer Applications

Oxadiazoles, including our compound of interest, have shown potential in the field of anticancer research . They can be utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Vasodilator Applications

Oxadiazoles have also been used in the development of vasodilators . These are medications that open (dilate) blood vessels. They work directly on the muscles in the walls of your arteries, preventing the muscles from tightening and the walls from narrowing .

Anticonvulsant Applications

These compounds have shown potential as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures .

Antidiabetic Applications

Oxadiazoles have been used in the development of antidiabetic medications . These are medications used to stabilize blood sugar levels and prevent or manage diabetes .

Antimicrobial Applications

5-substituted phenyl-1,3,4 oxadiazoles derivatives have been evaluated for antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Pseudomonas aeruginosa and for antifungal activity against Candida albicans and Asperigillusniger .

DNA Quantification

Experimental data showed that fluorescence of certain oxadiazole derivatives could be quenched by DNA. The decreased fluorescence intensity resulting from fluorescence quenching is proportional to DNA concentrations, suggesting that certain oxadiazole derivatives could be used as a new fluorescent probe for quantitative determination of DNA .

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-4-2-1-3-6(7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFAVUKCBTPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183739
Record name 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

CAS RN

485334-66-5
Record name 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485334-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
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[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

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